6-Amino-1-hexanol
Overview
Description
Synthesis Analysis
The synthesis of 6-Amino-1-hexanol and related compounds has been investigated in several studies. For instance, a new phosphoramidite of 6-amino-1-hexanol was developed as a linker for the synthesis of oligonucleotide-peptide conjugates, demonstrating its utility in creating complex molecular structures (Jun, 2008). Another study presented the synthesis of radiolabeled 6-([18F]fluoroacetamido)-1-hexanoic-anilide for PET imaging, indicating its potential in medical imaging applications (Mukhopadhyay et al., 2006).
Molecular Structure Analysis
The molecular structure of 6-Amino-1-hexanol has been analyzed in various studies. Markowska et al. (2021) discussed 6-aminohexanoic acid, highlighting its hydrophobic and flexible structure, important in the synthesis of modified peptides and in the nylon industry (Markowska et al., 2021).
Chemical Reactions and Properties
Various studies have explored the chemical reactions and properties of 6-Amino-1-hexanol. For instance, its role in the degradation of nylon-6, an industry by-product, was examined, showcasing its potential in environmental applications (Negoro et al., 2007).
Physical Properties Analysis
The physical properties of 6-Amino-1-hexanol and related compounds have been studied, though specific details on its physical properties are less commonly reported in the literature.
Chemical Properties Analysis
The chemical properties of 6-Amino-1-hexanol, such as its behavior in various chemical environments and interactions with other molecules, have been a subject of study. For example, its interaction with other compounds and its role in forming complex molecular structures have been explored (Jun, 2008).
Scientific Research Applications
Chemical Synthesis and Pharmaceutical Applications : 6-Amino-1-hexanol, specifically 6-aminohexanoic acid, is significant in chemical synthesis, the production of polyamide synthetic fibers, and biologically active structures. Its applications extend to antifibrinolytic drugs, peptide modification, and linkers (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Copper-Catalyzed Amination : A study on copper-catalyzed amination of 1,6-hexanediol revealed the production of both aminol and diamine, with selectivity increasing at higher temperatures (Vultier, Baikera, & Wokaunb, 1987).
Polymer Research : A new poly(ester amide) derived from 6-amino-1-hexanol and glutaric acid demonstrated properties like thermal degradation, hydrolytic and enzymatic degradation, and polymorphism similar to aliphatic polyamides (Vera, Almontassir, Rodriguez-galan, & Puiggalí, 2003).
Synthesis of Amino Acid Derivatives : Research on the synthesis of lysine analogues using triflates presented a method applicable to various pseudopeptide sequences (Weber, Potier, & Thierry, 1999).
Dye Industry Applications : A study demonstrated the use of 6-amino-2-methoxy-quinoxaline-derived azo dyes as disperse dyes for polyester fibers, showcasing promising spectral properties and evaluation (Rangnekar & Tagdiwala, 1987).
Oligonucleotide-Peptide Conjugates : Phosphoramidite 6 was identified as a promising linker for oligonucleotide-peptide conjugates, offering a solid-phase synthesis option for introducing 6-amino-1-hexanol as a linker (Jun, 2008).
Enzymatic Acylation : The enzymatic acylation of 6-amino-1-hexanol in various solvents was studied for kinetic modeling and efficiency, revealing variations in chemo-selectivity and efficiency based on the solvent (Husson et al., 2008, 2010).
Amino Acid Hydrolysis : An enzyme from Flavobacterium sp. KI72 was found to hydrolyze 6-amino-1-hexanol, illustrating its potential in biological applications (Kinoshita et al., 1981).
DNA Sequencing : A fluorescent protecting group derived from 6-amino-1-hexanol was developed for DNA sequencing, offering a sensitive detection method for protecting hydroxyl groups (Rasolonjatovo & Sarfati, 1998).
Biofuel Research : 1-hexanol, related to 6-amino-1-hexanol, has been studied as a potential biofuel for diesel engines, suggesting its utility in sustainable energy (Poures et al., 2017; Santhosh & Kumar, 2021).
Safety And Hazards
properties
IUPAC Name |
6-aminohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c7-5-3-1-2-4-6-8/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTWPJHCRAITLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075242 | |
Record name | 1-Hexanol, 6-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown hygroscopic powder; [Acros Organics MSDS] | |
Record name | 6-Amino-1-hexanol | |
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URL | https://haz-map.com/Agents/19824 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
6-Amino-1-hexanol | |
CAS RN |
4048-33-3 | |
Record name | 6-Amino-1-hexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4048-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxyhexylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004048333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Amino-1-hexanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91538 | |
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Record name | 1-Hexanol, 6-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-aminohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.590 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 6-HYDROXYHEXYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5BY7TMO6C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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